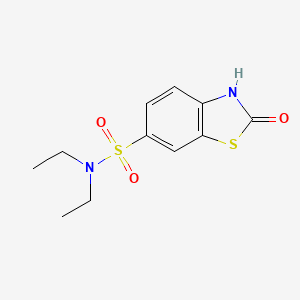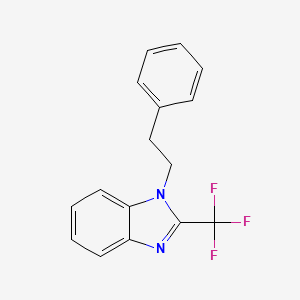![molecular formula C24H25N3O6S B15004283 Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004283.png)
Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C24H24N2O6S This compound is characterized by the presence of a benzodioxole ring, an imidazolidinone ring, and a benzoate ester group
準備方法
The synthesis of Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Imidazolidinone Ring: The imidazolidinone ring is formed by reacting ethyl isocyanate with a suitable amine.
Coupling Reaction: The benzodioxole and imidazolidinone intermediates are coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves esterification of the coupled product with ethyl benzoate under acidic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be introduced.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
科学的研究の応用
Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The benzodioxole ring is known to interact with enzymes and receptors, modulating their activity. The imidazolidinone ring can form hydrogen bonds with biological macromolecules, affecting their structure and function. The compound’s overall effect is mediated through these interactions, leading to changes in cellular pathways and processes.
類似化合物との比較
Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with similar compounds such as:
Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate: This compound lacks the imidazolidinone ring, making it less complex and potentially less active.
Methyl 4-((2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl)amino)benzoate: This compound has a thiazolidinone ring instead of an imidazolidinone ring, which may result in different biological activities.
Dimethyl 5-((1,3-benzodioxol-5-ylmethylene)amino)isophthalate: This compound has a different ester group and may exhibit different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C24H25N3O6S |
|---|---|
分子量 |
483.5 g/mol |
IUPAC名 |
ethyl 4-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O6S/c1-3-26-22(29)18(12-21(28)25-17-8-6-16(7-9-17)23(30)31-4-2)27(24(26)34)13-15-5-10-19-20(11-15)33-14-32-19/h5-11,18H,3-4,12-14H2,1-2H3,(H,25,28) |
InChIキー |
VWHPFMCHQFZHDO-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2,4-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004215.png)
![Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene-](/img/structure/B15004228.png)
![ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}propanoate](/img/structure/B15004231.png)

![4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004245.png)
![4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B15004247.png)
![1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B15004255.png)
![N-(1,3'-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B15004262.png)
![{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}[5-(2-methylpropyl)furan-2-yl]methanone](/img/structure/B15004269.png)
![2-{5-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15004275.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B15004277.png)
![4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15004294.png)
methanethione](/img/structure/B15004301.png)
